(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound that belongs to the class of aminotetralines, which are known for their interactions with dopamine receptors. This compound has garnered attention for its potential pharmacological applications, particularly in the context of neurological and psychiatric disorders.
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is classified as a selective ligand for dopamine receptors, particularly the D4 receptor. It is part of a broader category of compounds that exhibit neuroactive properties, making it relevant in research focused on cognition, attention, and other neuropsychiatric functions .
The synthesis of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves multi-step organic reactions. The key steps often include:
The synthesis may require specific reagents such as alkyl halides, bases (like sodium hydride), and solvents (such as dimethylformamide) to facilitate the reaction conditions. Purification steps typically involve chromatography techniques to isolate the desired hydrochloride salt form .
The molecular formula of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is . Its structure features:
The compound's structural characteristics can be visualized using molecular modeling software or by referencing its chemical structure available in databases like PubChem .
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride can undergo several chemical reactions typical for amines and aromatic compounds:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product formation and purity .
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride primarily acts as a selective antagonist for dopamine D4 receptors. Its mechanism involves:
Studies have shown that this compound exhibits specific binding properties that can be quantitatively assessed using radiolabeled ligand binding assays .
Relevant analyses include determining the compound's log P value (partition coefficient), which provides insight into its lipophilicity and potential bioavailability .
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has several applications in scientific research:
Enantioselective synthesis of the (R)-(+)-7-methoxy-N-propyl-2-aminotetraline scaffold employs two principal strategies: chiral pool utilization and catalytic asymmetric methods. The chiral pool approach often begins with enantiomerically pure precursors such as (R)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine (CAS 161873-80-9), which undergoes N-propylation via reductive amination. This method capitalizes on the inherent chirality of natural products but faces limitations in structural flexibility and requires additional steps to install the 7-methoxy group [1] [9].
Catalytic asymmetric hydrogenation represents a more versatile alternative, particularly for constructing the stereogenic center at C2. Copper-catalyzed hydroamination of α,β-unsaturated carbonyl precursors enables enantioselective delivery of the amino group, achieving >98% enantiomeric excess (ee) when using (S,S)-Ph-BPE (1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane) as the chiral ligand. This method demonstrates exceptional functional group tolerance, accommodating halogen substituents and heterocycles without racemization [5] [8]. For β-aryl-substituted substrates like 7-methoxy-3,4-dihydronaphthalen-2(1H)-one, ligand-controlled regioselectivity reversal in hydrocupration enables preferential formation of the (R)-configured amine after propylation [5].
Table 1: Enantioselective Approaches Comparison
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool Resolution | (R)-O-Acetylmandeloyl chloride | >98 | 60-70 | Multi-step deprotection required |
Cu-Catalyzed Hydroamination | (S,S)-Ph-BPE/Cu(OAc)₂ | >99 | 85-90 | Sensitive to β-alkyl substituents |
Asymmetric Hydrogenation | BINAP/Ru complexes | 95-98 | 92 | Requires high-pressure H₂ equipment |
Reductive amination serves as the cornerstone for introducing the N-propyl moiety to the 2-aminotetraline core. The process involves condensation of 7-methoxy-1-tetralone with propylamine followed by reduction of the resultant imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) emerges as the optimal reducing agent, achieving >90% conversion while preserving acid-sensitive functional groups like the 7-methoxy substituent. This method supersedes traditional sodium borohydride reduction, which exhibits inferior chemoselectivity and promotes over-alkylation [2] [4].
Critical parameters governing reaction efficiency include:
Industrial implementations employ catalytic transfer hydrogenation with ammonium formate and palladium on carbon, enabling reaction temperatures ≤80°C and eliminating the need for specialized pressure equipment. This approach achieves 88% isolated yield of the racemic amine precursor with >98% purity after hydrochloride salt crystallization [4] [6].
Table 2: Reductive Amination Optimization Parameters
Variable | Optimal Conditions | Suboptimal Conditions | Impact on Yield/Purity |
---|---|---|---|
Reducing Agent | NaBH(OAc)₃ in DCE | NaBH₄ in MeOH | +35% yield, reduced dialkylation |
Temperature | 25-30°C | >50°C | Prevents enolization side products |
Acid Additive | 1 mol% AcOH | None | 3x faster reaction kinetics |
Propylamine Equiv | 1.2 | 3.0 | Reduces dialkylated impurity by 8x |
Asymmetric hydrogenation of the tetrasubstituted olefin 7-methoxy-2-(propylimino)-1,2,3,4-tetrahydronaphthalene necessitates specialized catalysts due to steric constraints. Ruthenium-(S)-BINAP complexes modified with (1S,2S)-1,2-diphenylethylenediamine (DPEN) operate via bifunctional outer-sphere mechanisms. The NH₂ group in DPEN participates in hydrogen bonding with the imine nitrogen, while the ruthenium hydride delivers hydride to the si-face of the prochiral carbon, affording the (R)-amine with 96% ee at 50 bar H₂ [8].
Iridium catalysts bearing P,N-ligands (e.g., phosphine-oxazoline) demonstrate complementary activity for sterically hindered substrates. The iridium complex [Ir(COD)(PyPHOX)]⁺BARF⁻ achieves 94% ee at 0.5 mol% loading under mild conditions (5 bar H₂, 25°C), attributed to:
Recent cobalt-based systems (CoCl₂/NaBH₄/Ph-BPE) provide a base-metal alternative, achieving 89% ee at 10 bar H₂. However, competitive ketone reduction (5-15%) necessitates precise substrate stoichirometry and limits current industrial adoption [2] [8].
Table 3: Catalytic System Performance Comparison
Catalyst System | ee (%) | TOF (h⁻¹) | Pressure (bar) | Chemoselectivity Issues |
---|---|---|---|---|
Ru-(S)-BINAP/(S,S)-DPEN | 96 | 200 | 50 | None |
Ir-PHOX/BARF | 94 | 500 | 5 | Substrate-dependent decomposition |
CoCl₂/NaBH₄/(S,S)-Ph-BPE | 89 | 80 | 10 | 15% ketone over-reduction |
Transitioning laboratory synthesis to metric-ton production introduces multifaceted challenges centered on purification bottlenecks and catalyst economics. The resolution stage dominates cost structures, where SFC processing at >100 kg scale requires specialized equipment with cryogenic (−40°C) CO₂ handling to maintain efficiency. Solvent-free crystallization via diastereomeric salts presents operational advantages but generates 1.8 kg waste/kg product from resolving agent recovery [4] [7].
Critical scalability hurdles include:
Economic optimization employs telescoped processing: hydrogenation effluent directly enters resolution without workup, reducing solvent consumption by 40%. Continuous flow reductive amination in microreactors (residence time 8 min) enhances heat transfer, suppressing racemization and improving throughput 5-fold versus batch processes [4] [7].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Solution | Industrial Mitigation | Cost Impact |
---|---|---|---|
Enantiopurification | Analytical SFC (mg scale) | Hybrid SFC/crystallization | Reduces CSP cost by $2,500/kg API |
Catalyst Removal | Silica gel chromatography | Smopex®-234 cartridges | Adds $120/kg processing |
Polymorphic Control | Manual scratching | Seeded crystallization with 10% Form II | Prevents $500k batch rejection |
Waste Solvent | Rotary evaporation | Continuous distillation recovery (99.5%) | Cuts solvent cost by 65% |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3